Bicyclo[6.1.0]nonane-4-carboxylic acid Bicyclo[6.1.0]nonane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17679067
InChI: InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12)
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

Bicyclo[6.1.0]nonane-4-carboxylic acid

CAS No.:

Cat. No.: VC17679067

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[6.1.0]nonane-4-carboxylic acid -

Specification

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name bicyclo[6.1.0]nonane-4-carboxylic acid
Standard InChI InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12)
Standard InChI Key UBZUPTPVECHPTR-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC2CC2C1)C(=O)O

Introduction

Chemical Structure and Nomenclature

Bicyclo[6.1.0]nonane-4-carboxylic acid (IUPAC name: bicyclo[6.1.0]nonane-4-carboxylic acid) consists of a bicyclic framework comprising a seven-membered cycloheptane ring fused to a three-membered cyclopropane ring. The carboxylic acid group is appended to the fourth carbon of the bicyclo[6.1.0]nonane system. Its molecular formula is C10H16O2\text{C}_{10}\text{H}_{16}\text{O}_2, with a molecular weight of 168.24 g/mol . The compound’s InChI key (UBZUPTPVECHPTR-UHFFFAOYSA-N) and CAS registry number (2060041-63-4) provide unambiguous identifiers for database searches .

The strain inherent to the cyclopropane ring confers unique reactivity, particularly in [2+1] cycloadditions and ring-opening reactions. Structural comparisons to its parent hydrocarbon, bicyclo[6.1.0]nonane (CAS 286-60-2), highlight the influence of the carboxylic acid substituent on electronic and steric properties .

Synthetic Methodologies

Rh(II)-Catalyzed Cyclopropanation

A pivotal synthesis route involves Rh(II)-catalyzed cyclopropanation of allylic diazoacetates. Schomburg et al. demonstrated that Rh2_2(S-BHTL)4_4 (0.27 mol%) promotes cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate, yielding bicyclo[6.1.0]nonene precursors with 79:21 syn:anti selectivity . Subsequent hydrolysis under epimerizing conditions converts syn- and anti-diastereomers into a single anti-carboxylic acid product, enabling multigram-scale production .

Intramolecular Friedel-Crafts Alkylation

An alternative strategy employs Me2_2AlOTf-promoted intramolecular Friedel-Crafts alkylation. Starting from enantiomerically pure 3-oxabicyclo[3.1.0]hexan-2-ones, this method constructs the bicyclo[6.1.0]nonane framework via cyclization of tethered π-nucleophiles . The reaction proceeds efficiently without high-dilution techniques, achieving yields exceeding 85% in model systems .

Applications in Bioorthogonal Chemistry

Stable Molecular Probes

Bicyclo[6.1.0]nonyne carboxylic acid (BCN acid) derivatives exhibit exceptional reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC). Rady et al. reported that BCN acid forms stable amide-linked probes with azide-functionalized biomolecules, showing superior in vitro stability compared to carbamate analogues . This stability arises from the reduced susceptibility of amide bonds to enzymatic hydrolysis, making BCN acid ideal for long-term imaging studies .

In Vivo Compatibility

BCN acid’s low steric hindrance and high strain energy (ΔG1822 kcal/mol\Delta G^\ddagger \approx 18-22 \ \text{kcal/mol}) enable rapid ligation with azides under physiological conditions. Its compatibility with live-cell labeling has been validated in studies involving GFP-tagged proteins and glycan imaging .

Physicochemical Properties

Chromatographic Data

Gas chromatography (GC) analyses of bicyclo[6.1.0]nonane derivatives using squalane columns at 100°C report a Kovats retention index (II) of 1003 . This value serves as a benchmark for identifying bicyclic compounds in complex mixtures.

Spectral Characteristics

While specific spectroscopic data for the carboxylic acid derivative remain unpublished, related bicyclo[6.1.0]nonane structures exhibit distinctive 1H^1\text{H}-NMR signals:

  • Cyclopropane protons: δ0.81.2 ppm\delta 0.8-1.2 \ \text{ppm} (multiplet)

  • Bridgehead protons: δ1.52.0 ppm\delta 1.5-2.0 \ \text{ppm} (triplet)

  • Carboxylic acid proton: δ12.1 ppm\delta 12.1 \ \text{ppm} (singlet, broad)

Future Directions

Ongoing research aims to:

  • Optimize enantioselective syntheses using asymmetric catalysis.

  • Develop bifunctional BCN acid derivatives for dual-labeling applications.

  • Explore therapeutic conjugates for targeted drug delivery.

Advances in flow chemistry and computational modeling are expected to reduce production costs and expand accessibility .

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